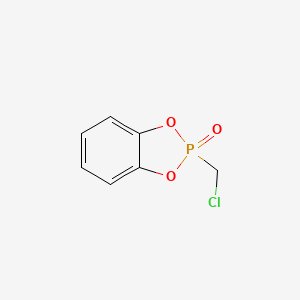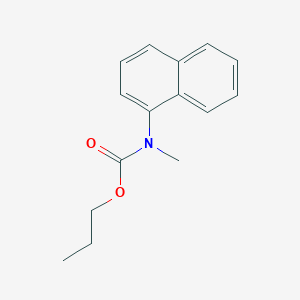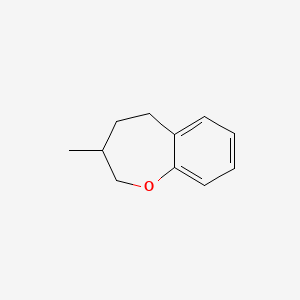![molecular formula C6H6F2Se B14309405 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene CAS No. 116202-54-1](/img/structure/B14309405.png)
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-selenabicyclo[221]hept-5-ene is a unique organoselenium compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable bicyclic precursor with selenium and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by selective fluorination and selenation steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organoselenium compounds.
Biology: Its derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism by which 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: Known for its use in the synthesis of carbocyclic nucleosides.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene is unique due to the presence of both selenium and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
116202-54-1 |
|---|---|
Molecular Formula |
C6H6F2Se |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
3,3-difluoro-2-selenabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C6H6F2Se/c7-6(8)4-1-2-5(3-4)9-6/h1-2,4-5H,3H2 |
InChI Key |
SKLNLGQEZFBUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1[Se]C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


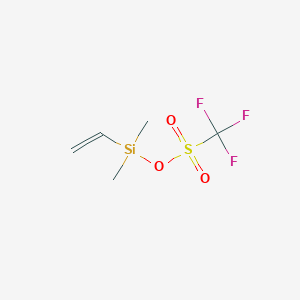
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
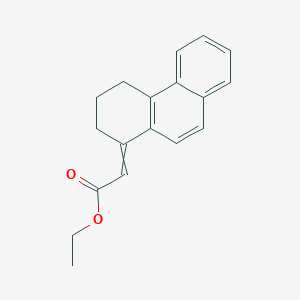
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)

![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)

